molecular formula C9H10ClN B13295575 5-chloro-7-methyl-2,3-dihydro-1H-indole

5-chloro-7-methyl-2,3-dihydro-1H-indole

Cat. No.: B13295575
M. Wt: 167.63 g/mol
InChI Key: MEQUSJIPKMXEAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole structure . Another method includes the use of 3-chloropropionyl chloride and chlorobenzene in the presence of aluminum chloride and concentrated sulfuric acid . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the production efficiency and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

5-chloro-7-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxo derivatives, and fully saturated indole compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-chloro-7-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-7-methyl-2,3-dihydro-1H-indole is unique due to the presence of both chloro and methyl groups, as well as the dihydro structure. These modifications can enhance its chemical reactivity and biological activity compared to other indole derivatives. The combination of these functional groups allows for a broader range of applications and potential therapeutic uses .

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

5-chloro-7-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10ClN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h4-5,11H,2-3H2,1H3

InChI Key

MEQUSJIPKMXEAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NCC2)Cl

Origin of Product

United States

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